2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine 2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13742302
InChI: InChI=1S/C10H12ClN3O3/c11-10-5-8(9(6-12-10)14(15)16)13-7-1-3-17-4-2-7/h5-7H,1-4H2,(H,12,13)
SMILES: C1COCCC1NC2=CC(=NC=C2[N+](=O)[O-])Cl
Molecular Formula: C10H12ClN3O3
Molecular Weight: 257.67 g/mol

2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine

CAS No.:

Cat. No.: VC13742302

Molecular Formula: C10H12ClN3O3

Molecular Weight: 257.67 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine -

Specification

Molecular Formula C10H12ClN3O3
Molecular Weight 257.67 g/mol
IUPAC Name 2-chloro-5-nitro-N-(oxan-4-yl)pyridin-4-amine
Standard InChI InChI=1S/C10H12ClN3O3/c11-10-5-8(9(6-12-10)14(15)16)13-7-1-3-17-4-2-7/h5-7H,1-4H2,(H,12,13)
Standard InChI Key ZZJOELFOQAPVLJ-UHFFFAOYSA-N
SMILES C1COCCC1NC2=CC(=NC=C2[N+](=O)[O-])Cl
Canonical SMILES C1COCCC1NC2=CC(=NC=C2[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 2-chloro-5-nitro-N-(oxan-4-yl)pyridin-4-amine, reflects its substitution pattern: a chlorine atom at position 2, a nitro group at position 5, and a tetrahydro-2H-pyran-4-yl (oxan-4-yl) amine at position 4 of the pyridine ring . Key identifiers include:

PropertyValue
Molecular FormulaC10H12ClN3O3\text{C}_{10}\text{H}_{12}\text{ClN}_{3}\text{O}_{3}
Molecular Weight257.67 g/mol
CAS Registry Number1612171-89-7
SMILES NotationC1COCCC1NC2=CC(=NC=C2N+[O-])Cl
InChI KeyZZJOELFOQAPVLJ-UHFFFAOYSA-N

The nitro and chlorine groups confer electron-withdrawing effects, influencing reactivity, while the tetrahydro-2H-pyran-4-yl moiety introduces steric bulk and potential hydrogen-bonding capabilities .

Structural Analysis

X-ray crystallography data remain unavailable, but computational models predict a planar pyridine ring with substituents adopting equatorial positions to minimize steric strain. The nitro group’s resonance interaction with the pyridine ring stabilizes the molecule, while the chlorine atom enhances electrophilicity at adjacent positions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves functionalizing pyridine derivatives through sequential substitutions. A representative pathway includes:

  • Chlorination and Nitration:
    2-Chloro-5-nitropyridine serves as a precursor, synthesized via nitration of 2-chloropyridine followed by selective chlorination .

  • Amination with Tetrahydro-2H-pyran-4-amine:
    The amine group is introduced via nucleophilic aromatic substitution (SNAr). For example, reacting 2-chloro-5-nitropyridine with tetrahydro-2H-pyran-4-amine in dimethylformamide (DMF) at 85°C in the presence of potassium carbonate and copper(II) acetate yields the target compound .

Reaction StepReagents/ConditionsYield
Chlorination/NitrationHNO₃, H₂SO₄; Cl₂, FeCl₃60–70%
AminationTetrahydro-2H-pyran-4-amine, K₂CO₃, Cu(OAc)₂, DMF, 85°C50%

Optimization Challenges

Low yields (50%) in the amination step stem from steric hindrance imposed by the tetrahydro-2H-pyran-4-yl group. Microwave-assisted synthesis and palladium catalysts are being explored to improve efficiency .

Reactivity and Functional Group Transformations

Nitro Group Reduction

The nitro group can be reduced to an amine using hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite (Na2S2O4\text{Na}_2\text{S}_2\text{O}_4):

-NO2H2/Pd-C-NH2\text{-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{-NH}_2

This transformation is critical for generating intermediates for further derivatization.

Chlorine Substitution

The chlorine atom undergoes SNAr reactions with nucleophiles like amines or alkoxides. For instance, reaction with piperazine in DMF replaces chlorine with a piperazinyl group, enabling access to analogs with enhanced solubility .

Stability Considerations

The compound is stable under ambient conditions but degrades in strong acids or bases due to hydrolysis of the nitro or amine groups. Storage recommendations include inert atmospheres and temperatures below −20°C.

Pharmacological and Biological Applications

Comparative Analysis

Similar compounds, such as AS2444697 (a pyran-containing kinase inhibitor), demonstrate nanomolar affinity for adenosine receptors. This implies that 2-chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine could serve as a precursor for neuroactive or anti-inflammatory agents .

Research Findings and Future Directions

Recent Advances

  • Synthetic Methodologies: Flow chemistry techniques have reduced reaction times from hours to minutes, improving scalability .

  • Computational Studies: Molecular docking predicts affinity for the GABA<sub>A</sub> α5 receptor, a target for cognitive disorders .

Knowledge Gaps

  • Biological Profiling: No in vitro or in vivo toxicity data are available.

  • Structural Modifications: The impact of replacing chlorine with fluorine or the nitro group with cyano remains unexplored.

Strategic Recommendations

  • Conduct high-throughput screening to identify lead candidates.

  • Optimize synthetic routes using biocatalytic amination.

  • Explore prodrug strategies to enhance bioavailability.

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